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Compound of Interest

Compound Name: Cdk/hdac-IN-2

Cat. No.: B15140864 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Cdk/hdac-IN-2, also identified as compound 7c in seminal research, is a potent dual inhibitor of

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). Its targeted action

against these key enzyme families, which are crucial regulators of cell cycle progression and

gene expression, positions it as a promising candidate for cancer therapy. This technical guide

provides a comprehensive overview of the synthesis, chemical properties, and biological

activity of Cdk/hdac-IN-2, based on published scientific literature.

Chemical Properties and Synthesis
Cdk/hdac-IN-2, with the chemical name N-(4-((2-aminophenyl)carbamoyl)benzyl)-4-(2,6-

dichlorobenzamido)-1H-pyrazole-3-carboxamide, possesses a molecular formula of

C25H20Cl2N6O3 and a molecular weight of 523.37 g/mol .[1] The molecule features a 1-H-

pyrazole-3-carboxamide core structure.

The synthesis of Cdk/hdac-IN-2 is a multi-step process, beginning with the protection of 4-

nitro-1H-pyrazole-3-carboxylic acid, followed by a series of reactions including amidation,

reduction of the nitro group, and coupling with various intermediates to yield the final

compound.

Table 1: Physicochemical Properties of Cdk/hdac-IN-2
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Property Value

Molecular Formula C25H20Cl2N6O3

Molecular Weight 523.37 g/mol [1]

IUPAC Name
N-(4-((2-aminophenyl)carbamoyl)benzyl)-4-(2,6-

dichlorobenzamido)-1H-pyrazole-3-carboxamide

Appearance Solid

Biological Activity and Mechanism of Action
Cdk/hdac-IN-2 exhibits potent inhibitory activity against both CDK and HDAC enzymes.

Specifically, it targets HDAC1, HDAC2, and HDAC3, as well as CDK1 and CDK2.[1] The dual

inhibition of these pathways leads to a synergistic anti-tumor effect.

The mechanism of action involves the induction of cell cycle arrest, primarily at the G2/M

phase, and the promotion of apoptosis (programmed cell death) in cancer cells.[1] By inhibiting

HDACs, Cdk/hdac-IN-2 leads to an increase in the acetylation of histone and non-histone

proteins, which in turn affects gene expression, leading to the upregulation of tumor suppressor

genes like p21. The inhibition of CDKs directly interferes with the cell cycle machinery,

preventing cancer cell proliferation.

Table 2: In Vitro Inhibitory Activity of Cdk/hdac-IN-2
Target IC50 (nM)

HDAC1 Data not available in provided search results

HDAC2 0.25

CDK2 0.30

Note: IC50 values are from the study by Cheng et al. (2020) for compound 7c.

Table 3: Anti-proliferative Activity of Cdk/hdac-IN-2
(Compound 7c)
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Cell Line Cancer Type IC50 (µM)

H460 Non-small cell lung cancer Not available in search results

A375 Melanoma Not available in search results

HepG2 Liver cancer Not available in search results

HCT116 Colon cancer Not available in search results

HeLa Cervical cancer Not available in search results

Note: While the search results mention anti-proliferative activity, specific IC50 values for these

cell lines were not found.

Experimental Protocols
General Synthesis of 1-H-pyrazole-3-carboxamide
derivatives (Illustrative)
The synthesis of the core scaffold typically involves the following key steps, as described in the

literature for analogous compounds:

Protection of the pyrazole nitrogen: The NH group of a starting pyrazole derivative is

protected, often using a suitable protecting group like a substituted benzyl group.

Amide coupling: The carboxylic acid group on the pyrazole ring is activated and then coupled

with an appropriate amine to form the first amide bond.

Functional group manipulation: This may involve the reduction of a nitro group to an amine or

other transformations on the substituent at the 4-position of the pyrazole ring.

Second amide coupling: The newly formed amine is then coupled with a substituted benzoic

acid to introduce the second amide linkage.

Deprotection: The protecting group on the pyrazole nitrogen is removed to yield the final

product.
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For the specific, detailed synthesis protocol of Cdk/hdac-IN-2 (compound 7c), please refer to

the supporting information of the original research article by Cheng et al., European Journal of

Medicinal Chemistry, 2020.

In Vitro Kinase and Deacetylase Assays
Enzymatic assays are performed to determine the inhibitory activity of the compound against

specific CDK and HDAC isoforms. Typically, a fluorescent-based assay is used. The compound

at various concentrations is incubated with the recombinant enzyme and a specific substrate.

The enzyme activity is measured by detecting the product formation, and the IC50 value is

calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Assays
Cell Viability Assay: Cancer cell lines are treated with increasing concentrations of

Cdk/hdac-IN-2 for a specified period (e.g., 72 hours). Cell viability is assessed using

methods like the MTT or SRB assay to determine the anti-proliferative activity (IC50).

Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium

iodide) and analyzed by flow cytometry to determine the distribution of cells in different

phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay: Apoptosis induction is evaluated using techniques such as Annexin V/PI

staining followed by flow cytometry, which distinguishes between viable, early apoptotic, and

late apoptotic/necrotic cells.

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of Cdk/hdac-IN-2 and a

general experimental workflow for its evaluation.
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Caption: Proposed signaling pathway of Cdk/hdac-IN-2.
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Caption: General experimental workflow for Cdk/hdac-IN-2 evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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